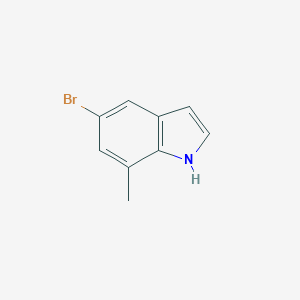

5-Bromo-7-methyl-1H-indole

説明

Significance of Indole Scaffold in Academic and Pharmaceutical Research

The indole ring system is a crucial structural component found widely in nature, from alkaloids and natural products to essential amino acids like tryptophan. researchgate.netderpharmachemica.com This prevalence in biological systems has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. mdpi.com The versatility of the indole structure allows it to interact with a wide range of biological targets, including enzymes and receptors, through various chemical interactions. mdpi.commdpi.com

The significance of the indole scaffold is underscored by the numerous FDA-approved drugs that incorporate this moiety. mdpi.com These drugs span a wide spectrum of therapeutic areas, including anti-inflammatory agents like Indomethacin, migraine treatments such as Sumatriptan, and targeted cancer therapies like Sunitinib. derpharmachemica.commdpi.com The ability of indole derivatives to target diverse biological pathways has made them invaluable in the design of new drugs for cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov Researchers are continually exploring the vast chemical space of indole derivatives to develop novel therapeutic agents, often by modifying the core structure with different substituents to enhance efficacy and selectivity. researchgate.netmdpi.com

Overview of Halogenated Indoles in Chemical and Biological Contexts

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indole scaffold can profoundly influence the molecule's physicochemical and biological properties. ontosight.ainih.gov Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai Marine organisms are a particularly rich source of halogenated indole alkaloids, with brominated compounds being especially abundant. nih.gov These natural products often exhibit significant biological activities, which has spurred synthetic efforts to create novel halogenated indole derivatives. nih.govresearchgate.net

In medicinal chemistry, halogenation is a common strategy to optimize lead compounds. The type and position of the halogen on the indole ring are critical factors that determine its biological effect. nih.gov For instance, studies have shown that halogenated indoles can act as modulators of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes, including inflammation. nih.gov The ability to systematically synthesize and test different halogenated indoles provides a powerful tool for developing new drugs with improved properties, such as enhanced potency or better pharmacokinetic profiles. univ-tours.fr

Research Focus on 5-Bromo-7-methyl-1H-indole: Current Academic Landscape and Future Directions

Within the broad class of halogenated indoles, this compound has emerged as a compound of significant interest, primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and development. google.com Its structure, featuring a bromine atom at the 5-position and a methyl group at the 7-position, provides specific steric and electronic properties that make it a valuable building block.

The current academic landscape for this compound is largely centered on its synthesis and its utilization in the preparation of biologically active compounds. Several synthetic routes have been reported in patent literature, highlighting its importance as an intermediate. google.com For example, one method involves a three-step process starting from 4-bromo-2-methylaniline, proceeding through iodination, a Sonogashira coupling, and a final ring-closing reaction to yield the target molecule. google.com The development of efficient and scalable syntheses is crucial for its application in drug discovery programs.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrN | sigmaaldrich.comuni.lu |

| Molecular Weight | ~211.07 g/mol | sigmaaldrich.com |

| InChI Key | HOUJSOAXJSBNRH-UHFFFAOYSA-N | sigmaaldrich.com |

Future research directions for this compound are likely to expand beyond its role as a synthetic intermediate. Given the diverse biological activities of substituted indoles, there is potential for this compound or its close derivatives to exhibit intrinsic pharmacological effects. Further investigation into its biological profile is warranted. Moreover, its utility as a building block will continue to be exploited in the synthesis of novel and complex molecular architectures. The bromine atom at the 5-position is particularly amenable to further functionalization via cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the creation of libraries of compounds for high-throughput screening. As our understanding of the structure-activity relationships of indole derivatives deepens, the strategic use of this compound in the design and synthesis of next-generation therapeutics is expected to grow.

特性

IUPAC Name |

5-bromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJSOAXJSBNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610774 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-81-9 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5-bromo-7-methyl-1h-indole and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Strategies Involving Substituted Anilines

One of the most common and logical approaches to the synthesis of 5-Bromo-7-methyl-1H-indole involves the use of a pre-functionalized aniline precursor. In this strategy, the benzene ring of the indole is already appropriately substituted. The key precursor for this approach is 4-bromo-2-methylaniline . This starting material contains the requisite bromine at the para position to the amino group and a methyl group at the ortho position, which will become the 5-bromo and 7-methyl substituents of the final indole product, respectively. The main synthetic challenge then becomes the construction of the pyrrole ring. Various classical indole syntheses, such as the Fischer, Bartoli, or multi-step cyclization protocols, can be employed to form the heterocyclic portion of the molecule. A notable multi-step approach involves the iodination of 4-bromo-2-methylaniline, followed by a Sonogashira coupling and subsequent cyclization to yield the indole ring. google.com

Strategies Involving Indole Functionalization

An alternative retrosynthetic strategy begins with an existing indole core, specifically 7-methyl-1H-indole , and introduces the bromo substituent at the 5-position through electrophilic aromatic substitution. This approach is viable due to the electron-rich nature of the indole ring, which makes it susceptible to electrophilic attack. The methyl group at the 7-position directs the incoming electrophile. The primary challenge in this method is achieving regioselectivity, ensuring that bromination occurs specifically at the C-5 position. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations. smolecule.com

Classical and Contemporary Synthesis Routes

Several well-established and modern synthetic methods have been applied to the synthesis of this compound and its derivatives.

Fischer Indole Synthesis Applications

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. bhu.ac.inrsc.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone. rsc.org While direct literature detailing the Fischer synthesis for this compound is sparse, the principles of the reaction are applicable. The synthesis would commence with the formation of the 4-bromo-2-methylphenylhydrazone of a suitable carbonyl compound, such as acetaldehyde or pyruvic acid. Subsequent treatment with an acid catalyst, like polyphosphoric acid (PPA) or zinc chloride, would induce cyclization and elimination of ammonia to afford the indole ring. core.ac.uk The reaction is versatile but can sometimes lack regioselectivity with unsymmetrical ketones and may not be suitable for substrates with sensitive functional groups. bhu.ac.inluc.edu

| Fischer Indole Synthesis: General Steps |

| Step 1: Hydrazone Formation |

| Reactant A: 4-bromo-2-methylphenylhydrazine |

| Reactant B: Aldehyde or Ketone (e.g., acetaldehyde) |

| Step 2: Cyclization |

| Catalyst: Protic or Lewis Acid (e.g., PPA, ZnCl₂) |

| Conditions: Heating |

| Product: this compound derivative |

Bartoli Indole Synthesis Modifications

The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. bhu.ac.inchemeurope.comwikipedia.org The reaction is particularly advantageous as it directly installs the 7-substituent. wikipedia.orgscribd.com In a synthesis targeting this compound, the starting material would be 1-bromo-5-methyl-2-nitrobenzene. The reaction with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, proceeds through a smolecule.comsmolecule.com-sigmatropic rearrangement facilitated by the steric bulk of the ortho-substituent. wikipedia.org A significant modification of the Bartoli synthesis, developed by Adrian Dobbs, utilizes an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org This highlights the utility of bromo-substituents in directing the course of the reaction.

| Bartoli Indole Synthesis: Key Features |

| Starting Material |

| ortho-substituted nitroarene (e.g., 1-bromo-5-methyl-2-nitrobenzene) |

| Reagent |

| Vinyl Grignard Reagent (typically 3 equivalents) |

| Key Advantage |

| Direct synthesis of 7-substituted indoles |

| Dobbs Modification |

| Use of an ortho-bromine as a removable directing group |

Multi-Step Organic Synthesis Protocols

Modern organic synthesis often employs multi-step sequences to construct complex molecules with high precision. A documented protocol for the synthesis of this compound starts with 4-bromo-2-methylaniline. google.com This method involves a three-step sequence:

Iodination: The starting aniline is first iodinated to introduce a reactive handle for subsequent coupling. N-iodosuccinimide (NIS) is a common reagent for this transformation.

Sonogashira Coupling: The resulting iodinated aniline is then subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. This palladium-catalyzed reaction forms a crucial carbon-carbon bond. google.comnih.govmdpi.com

Cyclization: The final step involves the cyclization of the coupled product to form the indole ring. This is typically achieved under basic conditions, for example, using potassium tert-butoxide in a suitable solvent like N-methyl-2-pyrrolidone (NMP). google.com

| Multi-Step Synthesis from 4-bromo-2-methylaniline |

| Step |

| 1 |

| 2 |

| 3 |

Electrophilic Substitution Reactions in Synthesis

Electrophilic aromatic substitution is a fundamental and extensively studied reaction in organic chemistry, providing a direct pathway to functionalized indole derivatives. researchgate.net The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack, with the C-3 position being the most reactive site. bhu.ac.inresearchgate.net However, when the C-3 position is blocked, substitution can occur at other positions on the pyrrole or benzene ring.

In the synthesis of this compound and its derivatives, electrophilic bromination is a key step. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the indole ring. For instance, the methyl group at the 7-position is a weakly activating, meta-directing group, which favors the introduction of a bromine atom at the 5-position.

Common brominating agents used in these reactions include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the outcome. For example, direct bromination of 7-methylisatin with bromine in chloroform at elevated temperatures can lead to the formation of 6-bromo-7-methyl-1H-indole-2,3-dione. Milder conditions, such as using NBS in a polar solvent like dimethylformamide (DMF), can minimize over-bromination and improve scalability.

A study on the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives utilized a multi-step synthesis starting from 4-bromoaniline, which involves electrophilic substitution at the C-1 position of the indole ring with various halides. iajps.com This highlights the versatility of electrophilic substitution in introducing a variety of functional groups onto the indole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful method for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for functionalizing halogenated indoles like this compound. vulcanchem.com

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. google.comnih.gov This reaction has been successfully applied to the synthesis of various indole derivatives. For instance, a one-pot, three-component synthesis of polysubstituted indoles has been developed using a Sonogashira coupling followed by a Cacchi cyclization. nih.gov In a specific patented method, 5-bromo-7-methylindole is synthesized from 4-bromo-2-methylaniline through a sequence that includes a Sonogashira coupling reaction. google.com

The choice of catalyst and ligands is crucial for the success of these reactions. nih.govnih.govbeilstein-journals.org For the Sonogashira coupling of 5-bromoindoles, catalysts such as PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst like CuI are commonly employed. google.com The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples aryl or vinyl halides with boronic acids. nih.gov This method has been used to synthesize 5-aryl-indole derivatives from 5-bromoindoles. rsc.org The selection of the palladium catalyst, such as Pd(dppf)Cl₂, and the base, like K₂CO₃, can significantly influence the reaction's efficiency. nih.gov

The following table summarizes a representative Sonogashira coupling reaction for the synthesis of an indole derivative:

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield |

| 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN | Microwave irradiation | Polysubstituted Indole | Moderate to Excellent |

| This data is illustrative of a general one-pot Sonogashira/Cacchi process for indole synthesis and not specific to this compound. nih.gov |

Ring-Closing and Cyclization Strategies

Ring-closing or cyclization reactions are fundamental to the construction of the indole ring system. Several named reactions, such as the Fischer, Bartoli, and Nenitzescu indole syntheses, provide powerful strategies for creating this heterocyclic core. bhu.ac.inrsc.org

The Fischer indole synthesis, one of the oldest and most well-known methods, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. rsc.org A more recent approach involves a palladium-catalyzed cyclization of N-aryl imines, which allows for the rapid assembly of the indole ring from readily available anilines and ketones. organic-chemistry.org

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles. This method utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. Another strategy involves the cyclization of substituted phenylhydrazines, such as in the Cadogan-Sundberg cyclization.

A patented method for synthesizing 5-bromo-7-methylindole involves a ring-closing reaction as the final step after a Sonogashira coupling. google.com Similarly, a multi-step synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole from 4-bromoaniline relies on Japp-Klingemann and Fischer indole cyclization reactions. iajps.com A domino synthesis approach has also been developed for 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which involves a [3+2] cyclization followed by spontaneous air oxidation to form the aromatic indole ring. mdpi.com

Optimization of Synthetic Conditions and Process Efficiency

Solvent Effects on Reaction Performance

The choice of solvent can have a profound impact on reaction rates, yields, and even the course of a reaction. In the synthesis of indole derivatives, various solvents are employed depending on the specific transformation.

For electrophilic bromination reactions, polar aprotic solvents like dimethylformamide (DMF) are often preferred as they can enhance the solubility of reagents like NBS and promote a more homogeneous reaction mixture. Dichloromethane (DCM) is another commonly used solvent for these reactions.

In palladium-catalyzed cross-coupling reactions, the solvent choice is critical for catalyst stability and activity. For Suzuki-Miyaura couplings, solvent systems such as a mixture of toluene and ethanol are often used. Dimethoxyethane (DME) has also been shown to be an effective solvent for the Suzuki coupling of 5-bromoindazoles. nih.gov For Sonogashira couplings, solvents like tetrahydrofuran (THF), acetonitrile, and toluene are frequently employed. google.com The use of polar solvents like acetonitrile or DMF can sometimes lead to the formation of cyclized indole products as a side reaction. nih.gov

The following table highlights the effect of different solvents on a representative Suzuki-Miyaura coupling reaction:

| Solvent | Catalyst | Base | Yield |

| Toluene/EtOH (3:1) | Pd(PPh₃)₄ | K₂CO₃ | 55-68% |

| Dioxane | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | High |

| This data is compiled from different indole syntheses and illustrates general solvent effects. beilstein-journals.org |

Reagent and Catalyst Selection for Enhanced Reactivity

The judicious selection of reagents and catalysts is paramount for achieving high reactivity and selectivity in the synthesis of this compound.

In electrophilic bromination, while molecular bromine (Br₂) is a potent reagent, milder alternatives like N-bromosuccinimide (NBS) are often favored to prevent over-bromination and improve control. The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, can further enhance the rate of electrophilic aromatic substitution.

For palladium-catalyzed cross-coupling reactions, the choice of the palladium source and the phosphine ligand is critical. Catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used for Suzuki-Miyaura and Sonogashira couplings, respectively. google.com More advanced catalyst systems, such as those employing bulky electron-rich ligands like Xantphos or tri-tert-butylphosphine (t-Bu₃P), have been shown to improve catalytic activity and expand the scope of these reactions to include less reactive coupling partners. beilstein-journals.orgacs.org The combination of Pd₂(dba)₃ and Xantphos with a base like Cs₂CO₃ has been found to be particularly effective for the C-N cross-coupling of 4-bromo-7-azaindoles. beilstein-journals.org

The table below showcases the impact of different catalyst/ligand combinations on a palladium-catalyzed cross-coupling reaction:

| Catalyst | Ligand | Base | Reaction | Yield |

| Pd(PPh₃)₄ | - | K₂CO₃ | Suzuki-Miyaura | 55-68% |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Suzuki-Miyaura | High |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | C-N Coupling | High |

| This data is a compilation from various indole syntheses to illustrate the importance of catalyst selection. nih.govbeilstein-journals.org |

Regioselectivity Control in Bromination Reactions

Controlling the position of bromination on the indole ring is a significant challenge in the synthesis of specifically substituted derivatives. The inherent reactivity of the indole nucleus favors electrophilic attack at the C-3 position. bhu.ac.in Therefore, achieving regioselective bromination at other positions often requires careful consideration of directing groups and reaction conditions.

In the case of 7-methyl-1H-indole, the methyl group at the 7-position acts as a weak ortho-, para-director. However, due to steric hindrance at the adjacent C-6 position, electrophilic attack is favored at the C-5 position. This inherent electronic and steric bias can be exploited to achieve regioselective bromination at the desired C-5 position to form this compound.

For other indole substrates, achieving regioselectivity can be more complex. For example, the bromination of 2-substituted carbazoles has been shown to occur at the more sterically hindered C-1 position in good yields. nih.gov In some cases, the use of specific catalysts can influence the regiochemical outcome. Iron(III) triflate has been shown to favor ortho-bromination of carbazole with NBS. nih.gov

The choice of brominating agent and solvent can also play a role in controlling regioselectivity. Studies on the bromination of acylated pyrroles have shown that reagents like tetrabutylammonium tribromide (TBABr₃) can offer improved regioselectivity compared to Br₂ or NBS under certain conditions. acs.org

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound and its derivatives from crude reaction mixtures are critical steps to ensure high purity for subsequent research applications. The choice of purification method depends on the scale of the reaction, the physical properties of the target compound, and the nature of the impurities. Commonly employed techniques include extraction, column chromatography, and recrystallization.

Following synthesis, a typical workup procedure involves quenching the reaction, often by pouring the mixture into ice water, followed by extraction with an organic solvent such as methyl tert-butyl ether. google.com The organic layer is then washed sequentially with an aqueous solution like sodium bicarbonate to remove acidic impurities and brine to reduce the water content, before being dried over an anhydrous salt like sodium sulfate. google.com

Chromatographic Methods

Column chromatography is a prevalent and highly effective method for purifying this compound and related compounds. Silica gel is the most common stationary phase used for this purpose. The separation is achieved by eluting the components of the mixture with a suitable solvent system (mobile phase). The polarity of the eluent is optimized to achieve a good separation between the desired product and any byproducts or unreacted starting materials.

For instance, the crude product of this compound synthesis can be effectively purified by silica gel column chromatography to yield the final compound with high purity. google.com In the purification of other brominated indoles, various solvent systems have been successfully utilized. These systems are often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. The ratio of these solvents is adjusted to control the elution of the compounds from the column. cdnsciencepub.comacs.orgnih.gov

Table 1: Examples of Chromatographic Purification for Brominated Indoles

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| This compound | Silica Gel | Not specified in detail, but used for purification. | google.com |

| 2,3,6-Tribromo-1-methylindole | Silica Gel | Hexane/Ether (4:1) | acs.org |

| Brominated 3,3′-bi-1H-indoles | Silica Gel | Not specified in detail, but used for purification. | nih.gov |

| 3-Bromo-7-fluoro-5-methyl-1-tosyl-1H-indole | Silica Gel | Heptane to Ethyl Acetate (EtOAc) gradient | nih.gov |

| 6-Bromoindole derivative | Silica Gel | Petroleum ether/Ethyl Acetate (AcOEt) (15:1) | nih.gov |

| Brominated 2,3-disubstituted indoles | Silica Gel | Petroleum ether/Diethyl ether (9:1) | cdnsciencepub.com |

Thin-layer chromatography (TLC) is often used in conjunction with column chromatography to monitor the progress of the purification and to identify the fractions containing the pure product. mdpi.com

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds to a high degree of purity. This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For derivatives of 5-bromoindole, recrystallization from hot acetone has been reported to yield colorless, shiny needles of the purified product. mdpi.com Other solvent systems, such as ethanol-water mixtures, have also been employed. In some procedures, crystallization is induced by cooling the reaction mixture after an aqueous workup, followed by filtration and washing to isolate the pure crystalline product. google.com For larger scale preparations, a final purification step may involve decolorizing the crude product by refluxing with activated carbon in a solvent like ethyl acetate, followed by cooling to induce crystallization. google.com

Table 2: Examples of Recrystallization for Brominated Indoles

| Compound/Derivative | Recrystallization Solvent/Method | Reference |

|---|---|---|

| 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate | Hot Acetone | mdpi.com |

| 3-Bromo-7-fluoro-5-methyl-1-tosyl-1H-indole | Ethanol | nih.gov |

| 6-Bromoindole derivative | Petroleum ether | nih.gov |

| 5-Bromoindole | Cooling and crystallization from the reaction mixture | google.com |

| 5-Bromo-7-azaindole | Cooling crystallization from Ethyl Acetate after reflux with activated carbon | google.com |

The combination of these purification techniques—extraction, column chromatography, and recrystallization—allows researchers to obtain this compound and its derivatives with the high purity required for detailed scientific investigation and as intermediates in the synthesis of more complex molecules.

Mechanistic Investigations of 5-bromo-7-methyl-1h-indole Chemical Reactivity and Transformations

Reaction Pathways and Intermediate Formation

The reactivity of 5-Bromo-7-methyl-1H-indole is characterized by several key transformation types, including substitutions at the bromine atom and on the aromatic ring, oxidation, reduction, and reactions at the nitrogen atom.

Nucleophilic Substitution at the Bromine Atom

The bromine atom attached to the C-5 position of the indole ring serves as a functional handle for nucleophilic substitution reactions, primarily through metal-catalyzed cross-coupling pathways. While direct nucleophilic aromatic substitution (SNAr) is challenging on electron-rich systems like indole, palladium-catalyzed reactions provide an efficient route to functionalize this position.

Common cross-coupling reactions for bromo-substituted indoles include:

Suzuki-Miyaura Coupling: This reaction introduces new carbon-carbon bonds by coupling the bromoindole with boronic acids or their esters. For related bromo-substituted heterocycles, palladium catalysts like Pd(PPh₃)₄ are used in the presence of a base such as potassium carbonate (K₂CO₃). vulcanchem.com

Sonogashira Coupling: This method forms a carbon-carbon bond between the bromoindole and a terminal alkyne, typically using a palladium catalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst. vulcanchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling the bromoindole with various amines. For similar 4-bromo-7-azaindoles, the combination of a palladium source (like Pd(OAc)₂) and a specialized ligand (like Xantphos) with a base (like Cs₂CO₃) has proven effective. beilstein-journals.org

C-O Coupling: The formation of ether linkages at the C-5 position can be achieved by coupling with alcohols or phenols, also via palladium catalysis. beilstein-journals.org

These reactions significantly expand the molecular diversity achievable from the this compound scaffold.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromo-Heterocycles

| Reaction Type | Catalyst System (Example) | Reactant | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | 5-Aryl-7-methyl-1H-indole |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 5-Alkynyl-7-methyl-1H-indole |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Amine/Amide | 5-Amino-7-methyl-1H-indole |

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is inherently π-excessive, making it highly susceptible to electrophilic aromatic substitution (SEAr). The most reactive position on an unsubstituted indole is C-3. wikipedia.orgbhu.ac.in However, the substituents on this compound—the deactivating but ortho-, para-directing bromine atom and the activating, ortho-, para-directing methyl group—influence the regioselectivity of incoming electrophiles.

The electron-donating methyl group at C-7 activates the ring, while the electron-withdrawing bromine at C-5 deactivates it. The directing effects of these groups combine to influence the position of further substitution. The most probable sites for electrophilic attack are the C-4 and C-6 positions, and to a lesser extent, the C-2 position, depending on the reaction conditions and the nature of the electrophile.

Nitration: Nitration of indole derivatives, for instance using nitric acid in sulfuric acid (HNO₃/H₂SO₄), introduces a nitro group. For the related 5,7-dimethylindole, nitration occurs at the C-4 position. evitachem.com

Halogenation: Further halogenation, for example with N-Bromosuccinimide (NBS), can introduce another halogen atom onto the ring. researchgate.net

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, typically at the most nucleophilic carbon. For some substituted indoles, acylation can occur at the C-6 position. google.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Reaction | Electrophile | Typical Position of Attack on Indole Ring | Directing Influence of Substituents |

|---|---|---|---|

| Nitration | NO₂⁺ | C-3 (unsubstituted), C-4/C-6 (substituted) | Activating/deactivating groups direct the position. imperial.ac.uk |

| Halogenation | Br⁺ / Cl⁺ | C-3 (unsubstituted) | Existing substituents determine regioselectivity. researchgate.net |

| Friedel-Crafts Acylation | RCO⁺ | C-3 (unsubstituted), C-2/C-6 (substituted) | Steric and electronic factors are key. |

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction, targeting either the heterocyclic ring or its substituents.

Oxidation: The electron-rich indole ring is susceptible to oxidation. wikipedia.org Mild oxidizing agents like N-bromosuccinimide can oxidize indoles to oxindoles. wikipedia.orgresearchgate.net More potent oxidants can lead to cleavage of the pyrrole ring. rsc.org For instance, the oxidation of some indole derivatives can yield 2-oxindoles or lead to the formation of expanded ring systems like benzoxazinones. researchgate.netrsc.org The methyl group at C-7 can also be oxidized to a carboxylic acid under strong oxidizing conditions. evitachem.com

Reduction: The primary modes of reduction for this compound involve either saturation of the pyrrole ring or reductive dehalogenation.

Ring Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can reduce the indole to the corresponding indoline derivative.

Dehalogenation: The bromine atom at C-5 can be removed via catalytic hydrogenation or, more specifically, through radical reduction. wordpress.com For example, 7-bromoindoles have been successfully reduced to the corresponding 7-unsubstituted indoles using tributyltin hydride and a radical initiator like AIBN. wordpress.comorganic-chemistry.org

N-Acylation and Condensation Reactions

The nitrogen atom of the indole ring possesses a reactive proton and can readily participate in various reactions.

N-Acylation: The N-H proton is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. vulcanchem.com Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acylindoles. This functionalization is often used to protect the indole nitrogen or to modify the electronic properties of the ring system. vulcanchem.com

Condensation Reactions: While this compound itself does not have a carbonyl group for condensation, its derivatives can participate in such reactions. For example, if a formyl group is introduced (e.g., to form this compound-2-carbaldehyde), the aldehyde functionality can undergo condensation with amines to form Schiff bases or with active methylene compounds to build more complex structures. scirp.org Similarly, the oxidation of the parent indole to this compound-2,3-dione (an isatin derivative) provides two carbonyl groups that are reactive towards condensation. smolecule.comresearchgate.netontosight.ai

Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving this compound are significantly influenced by the reaction environment, particularly the solvent.

Influence of Catalysts and Reagents

The transformation of this compound and its precursors is highly dependent on the choice of catalysts and reagents, which steer the reaction towards desired products with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the indole core.

For direct functionalization, reagents like N-Bromosuccinimide (NBS) are employed for bromination reactions on the indole core, often targeting specific positions based on the existing substitution pattern. Furthermore, the derivatization of related compounds, such as 5-bromo-isatin, has been achieved through alkylation reactions under phase transfer catalysis (PTC) conditions, demonstrating another avenue where specific catalytic systems enable transformations of the indole scaffold. researchgate.net

Table 1: Influence of Catalysts and Reagents in Reactions Involving this compound and its Precursors

| Reaction Type | Catalyst/Reagent | Role | Intermediate/Product | Source |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Catalyzes C-C bond formation | Alkynyl-substituted aniline | google.com |

| Iodination | N-Iodosuccinimide (NIS) | Iodinating agent | Iodo-aniline derivative | google.com |

| Cyclization | Base (e.g., Triethylamine) | Promotes ring formation | This compound | google.com |

| Bromination | N-Bromosuccinimide (NBS) | Brominating agent | Further brominated indole derivative |

Spectroscopic and Spectrometric Elucidation of Reaction Mechanisms

Understanding the intricate steps of a chemical reaction requires advanced analytical techniques. Spectroscopic and spectrometric methods are indispensable tools for identifying transient intermediates, determining reaction rates, and ultimately elucidating the complete mechanistic pathway of transformations involving this compound.

UV-Vis Spectroscopy in Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring reactions in real-time, particularly those involving colored species or changes in electronic conjugation. In the context of indole chemistry, it can be used to track the formation and decay of intermediates that possess distinct chromophores.

For instance, mechanistic studies on the photorelease of carboxylic acids from 1-acyl-7-nitroindolines, a related class of compounds, have effectively used UV-Vis spectroscopy and nanosecond laser flash photolysis (LFP). researchgate.net LFP experiments allow for the direct observation of short-lived transient intermediates generated by a laser pulse. researchgate.net In these studies, a transient species with a maximum absorption (λₘₐₓ) at 450 nm was identified as a critical nitronic anhydride intermediate. researchgate.net The decay of this species, monitored by the change in its UV-Vis absorbance over time, corresponds directly to the rate of product formation. researchgate.net Similarly, stopped-flow UV-Vis spectroscopy has been employed to monitor the kinetics of fast reactions like the bromination or nitration of other substituted indoles, providing valuable data on how substituents affect reactivity. These methods could be readily applied to study the reaction mechanisms of this compound.

Table 2: Example of UV-Vis Data for a Transient Intermediate in a Related Indole Reaction

| Intermediate Type | Technique | Observed λₘₐₓ | Lifetime/Decay Rate (k_obs) | Significance | Source |

|---|---|---|---|---|---|

| Nitronic Anhydride | Laser Flash Photolysis (LFP) | 450 nm | 5 x 10⁶ s⁻¹ (in water) | Direct observation of a key reaction intermediate. | researchgate.net |

| Nitroso-3H-indole | UV-Vis Spectroscopy | ~307 nm | 0.074 min⁻¹ (tautomerization) | Monitoring the formation of the final product. | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Many chemical transformations proceed through radical mechanisms, involving species with unpaired electrons. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary and most definitive method for detecting and characterizing these radical intermediates. libretexts.orgethernet.edu.et The technique is based on the magnetic properties of an unpaired electron, which, when placed in a strong magnetic field, can absorb microwave radiation at a specific frequency. libretexts.org

The resulting ESR spectrum provides a wealth of information. The g-value is characteristic of the radical's electronic environment, while hyperfine splitting, caused by the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), reveals the structure of the radical. libretexts.orgnih.gov For example, the methyl radical (•CH₃) shows four distinct lines due to its interaction with three equivalent protons. libretexts.org In complex reactions, ESR studies, sometimes involving spin-trapping agents, have been crucial in proving the existence of radical pathways. beilstein-journals.org Mechanistic investigations of methyl-coenzyme M reductase, for example, used multi-frequency EPR to characterize a radical intermediate with specific g-values and a large proton hyperfine coupling constant of 50 MHz, confirming its structure. nih.gov Such an approach would be vital to investigate whether reactions of this compound, such as certain coupling or oxidation reactions, proceed via radical intermediates.

Table 3: Example of ESR Data for a Characterized Radical Intermediate

| Radical Species | g-values | Hyperfine Coupling (A) | Interpreted Structure/Significance | Source |

|---|---|---|---|---|

| MCR_BES radical | g₁ = 2.00340, g₂ = 1.99832 | A(¹H) = 50 MHz | Identified as a key intermediate in the enzyme catalytic cycle. | nih.gov |

| Methyl Radical (•CH₃) | Isotropic | A(¹H) = 23 gauss (64.4 MHz) | Classic example showing a 1:3:3:1 quartet pattern. | libretexts.org |

Isotope Effects in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of transition states. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

In the chemistry of indole derivatives, KIE studies have provided crucial mechanistic insights. For instance, in the photorelease from 1-acyl-7-nitroindolines, a deuterium isotope effect was measured to support the proposed reaction pathway. researchgate.net Similarly, in a rhodium-catalyzed C-H annulation cascade to form complex indole-containing structures, both kinetic isotope effect experiments and theoretical calculations suggested that the alkyne insertion step was rate-limiting. pkusz.edu.cn Investigating the KIE for reactions such as electrophilic substitution or C-H functionalization at the C2 or C3 positions of this compound could definitively establish whether C-H bond cleavage is the rate-limiting event.

Table 4: Illustrative Application of Kinetic Isotope Effect (KIE)

| Reaction Type | Isotopic Substitution | Measured KIE (k_H/k_D) | Mechanistic Implication | Source |

|---|---|---|---|---|

| C-H Annulation | Indole C-H vs C-D | ~2.5 | C-H bond cleavage is involved in the rate-determining step. | pkusz.edu.cn |

| Photorelease | H₂O vs D₂O solvent | Significant | Proton transfer is a key part of the reaction mechanism. | researchgate.net |

Rearrangement Reactions and Isomerization Dynamics

Indole scaffolds can participate in various rearrangement and isomerization reactions, leading to structurally diverse products. These transformations can be triggered by acid, light, or heat and often involve complex mechanistic pathways.

One notable example in indole chemistry is the Plancher rearrangement. This acid-catalyzed reaction involves the rearrangement of a 3-alkyl- or 3-aryl-substituted indolenine to a 2,3-disubstituted indole. researchgate.net While this compound itself is unsubstituted at C3, its derivatives formed through reactions at this position could potentially undergo such rearrangements under acidic conditions. researchgate.net

Isomerization, a process where a molecule transforms into an isomer with a different arrangement of atoms, is also relevant. A prominent example is the photochemical E/Z (trans/cis) isomerization observed in indigo derivatives, which consist of two linked indole units. beilstein-journals.org Exposure to light can induce the conversion from the more stable E-isomer to the Z-isomer, a process that can be studied using techniques like flash photolysis. beilstein-journals.org Although a different class of molecule, this demonstrates the capacity of the indole ring system to participate in photo-induced isomerization, a dynamic process that could be relevant for certain complex derivatives of this compound. More subtle isomerizations, such as tautomerism between the 1H-indole and its 3H-indole (indolenine) form, are fundamental to its reactivity, with the 3H-tautomer often being a key intermediate in electrophilic substitution reactions. researchgate.net

Biological and Medicinal Chemistry Research of 5-bromo-7-methyl-1h-indole and Its Analogs

Structure-Activity Relationship (SAR) Studies of Indole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 5-Bromo-7-methyl-1H-indole, research has focused on how the positioning of the bromo and methyl groups, as well as the introduction of other functionalities, influences biological activity.

The specific placement of halogen and methyl groups on the indole ring significantly impacts the biological and chemical properties of the resulting analogs. The bromine atom at the 5-position and a methyl group at the 7-position create a unique electronic and steric environment that influences molecular interactions.

Studies on bis(indol-3-yl)methane derivatives as α-glucosidase inhibitors have shown that the introduction of a halogen on the indole ring effectively increases inhibitory activity, with a bromine substituent being the most beneficial. nih.gov The position of the methyl group is also critical; for instance, a methyl group at the 6-position of the indole ring resulted in better α-glucosidase inhibitory activity compared to a methyl group at the 7-position. nih.gov Specifically, a 7-methyl substitution caused a notable decrease in activity against this enzyme. nih.gov In synthetic chemistry, while electron-donating groups like methyl can improve reaction yields, sterically hindered indoles, such as 2-methyl-1H-indole, may show lower reactivity. rsc.org The combination of bromine and methyl substituents creates distinct electronic environments that affect the compound's behavior in various chemical reactions, which is vital for synthesizing more complex derivatives.

| Substituent | Position | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Bromine | 5 | Beneficial for inhibitory activity | α-Glucosidase | nih.gov |

| Methyl | 6 | Better inhibitory activity than 7-methyl | α-Glucosidase | nih.gov |

| Methyl | 7 | Obvious decrease in activity | α-Glucosidase | nih.gov |

| Methyl | 2 | Can cause steric hindrance, lowering reactivity | Chemical Synthesis | rsc.org |

The functionalization of the bromo-methyl-indole core with additional chemical moieties or by creating hybrid structures with other heterocycles is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

The introduction of a carboxylic acid group, for example, is a significant modification. In studies of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, the carboxylic acid group at the 6-position was found to be crucial for optimal biological activity, while the bromine at the 4-position contributed to enhanced selectivity and potency. Similarly, for methyl 5-bromo-1H-indole-4-carboxylate, the bromine's electron-withdrawing effect is thought to enhance binding to hydrophobic pockets in protein targets. vulcanchem.com

Substitution at the N1 position of the indole ring also plays a critical role. For some activities, like the antioxidant effects based on the Hydrogen Atom Transfer (HAT) mechanism, an unsubstituted N1-H is key for radical stabilization and enhanced activity. nih.gov Conversely, N-substitution can be essential for other targets. In the development of anti-trypanosomal agents based on a 5-bromo-7-azaindole core, methylation or tosylation of the indole -NH led to a complete loss of activity, demonstrating the importance of the hydrogen bond donor/acceptor pair in the azaindole core for potency against this specific target. nih.gov

Hybrid structures, where the indole is linked to other heterocyclic rings, have yielded potent compounds.

Pyrrolidine Hybrids : A series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives were synthesized and showed analgesic activity. iajps.com

Thiazole/Oxadiazole Hybrids : 5-bromoindole-2-carboxylic acid has been used as a scaffold to create derivatives containing carbothioamide, oxadiazole, and triazole moieties, which have been investigated as potential EGFR tyrosine kinase inhibitors. researchgate.net

Piperidine Hybrids : Complex piperidinyl-indole derivatives have been developed as inhibitors of complement Factor B. google.com

| Core Structure | Added Functional Group / Heterocycle | Resulting Biological Activity / Finding | Reference |

|---|---|---|---|

| 4-Bromo-1-methyl-1H-indole | Carboxylic acid at C6 | Crucial for optimal biological activity and potency. | |

| 5-Bromo-1H-indole | Carboxylate at C4 | Bromine's electron-withdrawing effect enhances binding. | vulcanchem.com |

| Indole Core | Unsubstituted N1-H | Promotes radical stabilization and enhances cytoprotective antioxidant activity. | nih.gov |

| 5-Bromo-7-azaindole | Methylation/Tosylation at N1 | Loss of anti-trypanosomal activity. | nih.gov |

| 5-Bromo-1H-indole | N-methylpyrrolidine at C3 | Analgesic activity. | iajps.com |

| 5-Bromo-1H-indole-2-carboxylic acid | Oxadiazole, Triazole | EGFR inhibition. | researchgate.net |

Positional Effects of Bromine and Methyl Substituents

Molecular Targets and Mechanism of Action (MOA) Research

Identifying the molecular targets and understanding the mechanism of action (MOA) are fundamental to drug development. Research on this compound and its analogs has uncovered interactions with various enzymes and receptors, leading to the modulation of key cellular pathways.

Indole derivatives are known to bind reversibly to numerous enzymes, and analogs of this compound have been identified as inhibitors of several important enzymatic targets. researchgate.net

Kinase Inhibition : The indole scaffold is a common feature in kinase inhibitors. vulcanchem.com Analogs such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown moderate inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. mdpi.com For example, a derivative with a 4-(p-chlorophenyl)thiazole moiety (compound 7d) exhibited a VEGFR-2 IC₅₀ value of 0.503 µM. mdpi.com Furthermore, derivatives of 5-bromoindole-2-carboxylic acid have been designed to function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. researchgate.net

IMP Dehydrogenase Inhibition : this compound-2,3-dione, a close analog, is a lead compound that inhibits the inosine monophosphate (IMP) dehydrogenase enzyme, with reported IC₅₀ values of 0.5 μM. biosynth.com

α-Glucosidase Inhibition : In the search for anti-diabetic agents, indole derivatives have been studied as α-glucosidase inhibitors. nih.gov Some 5-bromo-3-methyl-indazole derivatives have shown significant α-glucosidase inhibition with IC₅₀ values as low as 0.42–0.50 μM. researchgate.net

Other Enzymes : Piperidinyl-indole derivatives based on the 5-methoxy-7-methyl-1H-indole core have been patented as inhibitors of complement Factor B, a key enzyme in the alternative pathway of the complement system. google.com

| Compound/Analog Class | Enzyme Target | Reported IC₅₀ | Reference |

|---|---|---|---|

| This compound-2,3-dione | Inosine Monophosphate (IMP) Dehydrogenase | 0.5 µM | biosynth.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | VEGFR-2 Kinase | 0.503 µM | mdpi.com |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Design and docking studies performed | researchgate.net |

| 5-bromo-3-methyl-indazole derivatives | α-Glucosidase | 0.42-0.50 µM | researchgate.net |

| Piperidinyl-indole derivatives | Complement Factor B | Activity reported in patent | google.com |

Indole derivatives are well-known for their ability to interact with various G-protein coupled receptors (GPCRs). Analogs of this compound have been investigated for their binding affinity to several receptor types. Indole derivatives often exhibit high-affinity binding to serotonin receptors. In studies of hybrid molecules, certain indole derivatives designed as bioisosteres of known ligands showed high affinity for dopamine D2 and D3 receptors. nih.gov For example, a benzo[b]thiophene derivative (an indole bioisostere) showed high affinity for D2 and D3 receptors with Kᵢ values of 76.9 nM and 1.69 nM, respectively. nih.gov

The interaction of these compounds with their molecular targets can trigger broader effects on cellular pathways, particularly those involved in inflammation and cancer.

Inflammatory Mediators : Some indazole analogs, which are structurally related to indoles, have shown the potential to inhibit inflammatory mediators. This includes modulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).

Tumor Progression : The anticancer activity of indole derivatives is often linked to their ability to interfere with cellular pathways involved in tumor progression. Indole phytoalexins, for instance, can induce cell cycle arrest. beilstein-archives.org Specifically, the natural phytoalexin brassinin, which has a dithiocarbamate group on an indole scaffold, induces G1 phase cell cycle arrest in human colon cancer cells. beilstein-archives.org The antiproliferative activity of 5-bromo substituted indole phytoalexin analogs has also been evaluated against various human cancer cell lines. beilstein-archives.org

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. Research into 5-bromo-indole derivatives has revealed their potential to trigger this process in malignant cells. While direct studies on this compound are limited, analogs of this compound have been shown to activate intrinsic apoptotic pathways. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been investigated for their ability to induce apoptosis. One particularly potent compound from this series was found to trigger the apoptotic cascade in MCF-7 breast cancer cells. mdpi.com The mechanism of this induction is linked to the Bcl-2 family of proteins, which are key regulators of apoptosis. mdpi.com Specifically, these compounds can lead to an increase in the levels of the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting cell death. mdpi.com

Furthermore, studies on other related indole derivatives have shown that their antiproliferative effects are often a result of apoptosis induction. nih.govnih.gov For example, 6-bromoisatin, a related indole derivative, has been shown to reduce the proliferation of human colon cancer cell lines (HT29 and Caco2) by inducing apoptosis. nih.gov The ability of cancer cells to evade apoptosis is a hallmark of the disease, and targeting this pathway is a key strategy in cancer therapy. mdpi.com The investigation into 5-bromo-indole analogs suggests that this class of compounds holds promise in developing new therapeutic agents that can effectively induce apoptosis in cancer cells. mdpi.comresearchgate.net

Therapeutic Potential and Pharmacological Activities

The indole nucleus is a prominent scaffold in many compounds with significant biological activities, including anticancer properties. researchgate.netiajps.com The introduction of a bromine atom, particularly at the C-5 position, has been a strategy in the development of potent anticancer agents. nih.govbeilstein-archives.org

Derivatives of 5-bromo-indole have demonstrated significant antiproliferative activity against a range of human cancer cell lines. beilstein-archives.orgekb.eg For example, novel 5-bromoindole-aryl keto hydrazide-hydrazone analogs have shown potent antitumor activities. waocp.org Two compounds from this series, 6a and 6h , exhibited notable activity against HL-60 (leukemia) and A549 (lung cancer) cell lines, with IC₅₀ values of 3.913 µM and 4.838 µM, respectively. waocp.org These values were significantly lower than the standard drug cisplatin in the same study. waocp.org

Another study on 1-benzyl-5-bromoindolin-2-one derivatives revealed that compounds 7c and 7d had strong antiproliferative effects on the MCF-7 (breast cancer) cell line, with IC₅₀ values of 7.17 µM and 2.93 µM, respectively. mdpi.com In the same study, these compounds showed moderate activity against A-549 cells. mdpi.com Furthermore, a series of marine-inspired bis-indoles containing a 5-bromo-isatin moiety were evaluated. The 5-fluoro derivative (5a ) in this series was found to be highly potent against MCF-7 cells with an IC₅₀ of 1.53 µM. nih.gov

The antiproliferative activity of various 5-bromo-indole analogs is summarized in the table below.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromo-1H-indole analog 6a | HL-60 | 3.913 | waocp.org |

| 5-Bromo-1H-indole analog 6h | A549 | 4.838 | waocp.org |

| 1-Benzyl-5-bromoindolin-2-one 7c | MCF-7 | 7.17 | mdpi.com |

| 1-Benzyl-5-bromoindolin-2-one 7d | MCF-7 | 2.93 | mdpi.com |

| 1-Benzyl-5-bromoindolin-2-one 7d | A-549 | 9.57 | mdpi.com |

| 5-Bromo-isatin bis-indole analog 5c | MCF-7 | 36.19 | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL | waocp.org |

Indole compounds, particularly those found in cruciferous vegetables, have been investigated for their cancer chemopreventive properties. beilstein-archives.org Indole phytoalexins, which are structurally related to this compound, are believed to contribute to the reduced cancer risk associated with high consumption of these vegetables. beilstein-archives.org The mechanism of chemoprevention can involve various actions, including the scavenging of reactive oxygen species (ROS). Some sulfur- and selenium-containing indole derivatives have demonstrated ROS scavenging capabilities, suggesting a potential for chemoprotective action. mdpi.com While direct evidence for the chemopreventive properties of this compound is not yet established, the activities of related indole compounds suggest this as a promising area for future research.

Indole derivatives have long been recognized for their anti-inflammatory potential, with indomethacin being a well-known example. iajps.com Research has shown that brominated indoles can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. sigmaaldrich.com

Studies on various 5-bromo-1H-indole derivatives have demonstrated their anti-inflammatory effects. For instance, compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one was identified as a nonselective COX inhibitor. researchgate.net A series of novel 1,5-disubstituted indole derivatives were synthesized and screened for their anti-inflammatory activity, with some compounds showing potent inhibition ranging from 12.12% to 65.51%. researchgate.net Specifically, compounds IV and V from this series, namely 5-(4-nitrobenzamido)-1-(4-flurobenzoyl)-1H-indole-3-carboxylic acid and 5-(4-bromobenzamido)-1-(4-flurobenzoyl)-1H-indole-3-carboxylic acid , showed more potent activity than the standard drug indomethacin in the study. researchgate.net

Furthermore, research on 5-bromo-7-methyl-1H-indazole, a structurally similar compound, suggests it can inhibit the production of inflammatory mediators like prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner. These findings highlight the potential of the 5-bromo-indole scaffold as a basis for the development of new anti-inflammatory agents.

The emergence of multidrug-resistant microbial infections has spurred the search for new antimicrobial agents, and indole derivatives have shown considerable promise in this area. researchgate.net The 5-bromo-indole scaffold, in particular, has been incorporated into various compounds with significant antibacterial and antifungal activities. nih.gov

A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated that 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (3ab) exhibited higher antimicrobial activity against Candida albicans, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis compared to its methoxy analog. mdpi.com Another derivative, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) , showed increased antistaphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against S. aureus and 3.9 µg/mL against MRSA. mdpi.com

Furthermore, a series of indole-3-aldehyde hydrazide and hydrazone derivatives were evaluated, showing a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL against various microorganisms. researchgate.net The table below summarizes the antimicrobial and antifungal activities of selected 5-bromo-indole analogs.

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 µg/mL | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 µg/mL | mdpi.com |

| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | C. albicans | 2 µg/mL | nih.gov |

These findings underscore the potential of 5-bromo-indole derivatives as a valuable source for the discovery of new antimicrobial and antifungal drugs. researchgate.netnih.gov

Antiproliferative Effects on Various Cancer Cell Lines

Antiviral and Antitubercular Activity

The indole scaffold is a crucial component in the development of new therapeutic agents due to its presence in many biologically active compounds. ijpsr.com Derivatives of indole have demonstrated a wide range of pharmacological activities, including antiviral and antitubercular effects. ijpsr.comresearchgate.net

Antiviral Activity:

Research into the antiviral properties of indole derivatives has shown promising results against various viruses. For instance, certain 5-hydroxyindole derivatives have demonstrated significant activity against the influenza A/Aichi/2/69 (H3N2) virus. researchgate.net Specifically, the hydrochlorides of ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids suppressed the replication of this influenza virus in cell cultures at micromolar concentrations. researchgate.net These compounds also showed high efficacy in a mouse model of influenza pneumonia. researchgate.net

Furthermore, the synthesis of novel 1,5-benzothiazepine derivatives incorporating a pyridine moiety has yielded compounds with curative activity against the Tobacco Mosaic Virus (TMV). nih.gov One such derivative was identified as a promising lead compound for developing new antiviral agents for agricultural use. nih.gov

While specific studies on the antiviral activity of this compound itself are not extensively detailed, the broader research on its analogs highlights the potential of this chemical class. For example, this compound-2,3-dione has been identified as a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme, which can reduce the viral load in HIV patients. biosynth.com

A series of 3-alkynyl-5-aryl-7-aza-indoles were synthesized and evaluated as broad-spectrum antiviral agents. frontiersin.org One compound in this series, compound 9c, demonstrated good activity against Respiratory Syncytial Virus (RSV-A), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV) with minimal cytotoxicity. frontiersin.org

Antitubercular Activity:

Indole derivatives have also been a focus of research for developing new antitubercular agents. nih.gov The compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole has shown potent antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM. rjpn.org

Studies on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones revealed that several derivatives exhibited significant antituberculosis effects against Mycobacterium tuberculosis H37Rv. dergipark.org.tr Notably, compounds 6b, 6c, 6g-k, 6n, 7b, 7j, and 7l showed activity close to the standard drug, rifampicin. dergipark.org.tr

The structural features of the indole nucleus are critical for its biological activity. For example, the presence of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring can significantly influence its chemical reactivity and biological effects. This is evident in the diverse pharmacological profiles of various substituted indoles.

Analgesic Activity Studies

The indole nucleus is a well-established pharmacophore in the design of analgesic agents. iajps.com Indomethacin, a widely known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and exerts its analgesic effect by inhibiting the cyclooxygenase (COX) enzymes. iajps.com

Research into novel indole derivatives has led to the discovery of compounds with significant analgesic properties. A series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized and evaluated for their analgesic activity using the tail immersion technique. iajps.com Among the synthesized compounds, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (T3) was identified as the most potent analgesic agent, with efficacy comparable to the standard drug, diclofenac sodium. iajps.com

Another study involving the synthesis of various substituted benzothiazole derivatives incorporating an indole moiety also reported on their analgesic activities. chalcogen.ro Compound 5e, which contains a 7-chloro indole moiety, demonstrated notable analgesic activity. chalcogen.ro

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

The design of indole-based drug candidates requires careful consideration of their pharmacokinetic and pharmacodynamic properties to optimize their therapeutic potential. nrfhh.com Key factors include metabolic stability and membrane permeability, which significantly influence a compound's bioavailability and efficacy. nrfhh.comnih.gov

Metabolic Stability

Research has focused on modifying the indole scaffold to enhance metabolic stability. For instance, introducing bulky or electron-withdrawing groups at the 2- and 3-positions of the indole core has been explored to block metabolic pathways. nih.gov In one study, benzoyl indole derivatives were developed as ABCG2 reversal agents with improved metabolic stability compared to the rapidly metabolized inhibitor Ko143. nih.gov Compounds 2 and 8 in this study showed significantly greater metabolic stability in human liver microsomes. nih.gov

The metabolic stability of indole derivatives can be influenced by the nature and position of substituents. For example, in a series of androgen receptor antagonists, an indole derivative with an unsubstituted 2,3-position was found to be metabolically unstable, whereas the introduction of specific substituents at these positions led to compounds with improved stability. nih.gov

Membrane Permeability

The ability of a drug molecule to permeate biological membranes is essential for its absorption and distribution to target tissues. The parallel artificial membrane permeability assay (PAMPA) is a common method used to predict the passive diffusion of compounds across membranes. frontiersin.org

The lipophilicity of indole derivatives, often influenced by side chains, plays a crucial role in their membrane permeability. ontosight.ai For example, a dodecanoyl side chain on an indole backbone can enhance hydrophobic interactions, potentially affecting its solubility and membrane permeability. ontosight.ai

Several studies have utilized the PAMPA assay to evaluate the permeability of indole derivatives. A novel indole-containing PDE5 inhibitor, compound 14a, was validated for its potential as a lead for further drug development through a parallel artificial membrane permeability assay. acs.org Similarly, certain tryptophan-based BChE inhibitors demonstrated high permeability across the blood-brain barrier in an in vitro PAMPA-BBB assay. mdpi.com

Indole-Based Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.combohrium.comtandfonline.com Its versatility allows for the design of compounds that can interact with a diverse range of biological targets, making it a valuable framework in modern drug discovery. tandfonline.comnih.gov

The significance of the indole nucleus is underscored by its presence in essential biomolecules like serotonin and melatonin, as well as in established drugs such as the antihypertensive agent reserpine and the anticancer vinca alkaloids. nih.govmdpi.com The ability of indole derivatives to target key cellular components like tubulin, protein kinases, and various enzymes has driven extensive research into their therapeutic applications. mdpi.comtandfonline.commdpi.com

Recent advancements in drug discovery have focused on optimizing the pharmacological properties of indole derivatives. This includes enhancing their metabolic stability, improving membrane permeability, and increasing their selectivity for specific biological targets. nih.govmdpi.com For example, the development of indole-based compounds that can overcome drug resistance in cancer cells and pathogens represents a significant breakthrough. nih.gov

The structural modification of the indole core is a key strategy in developing new therapeutic agents. tandfonline.com The introduction of different substituents at various positions of the indole ring can profoundly impact the compound's biological activity. For instance, the presence of a bromine atom at the 5-position and a methyl group at the 7-position, as in this compound, is a structural feature that can be exploited in the design of new drug candidates. google.com

Computational methods, such as molecular docking and pharmacokinetic predictions, are increasingly being used to accelerate the discovery and design of new indole-based drugs. espublisher.com These in silico approaches help in understanding the structure-activity relationships and in predicting the drug-like properties of novel compounds. espublisher.com

The ongoing exploration of indole derivatives continues to yield promising lead compounds for a variety of diseases, including cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. nrfhh.commdpi.comresearchgate.net

Computational and Theoretical Studies on 5-bromo-7-methyl-1h-indole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of indole derivatives. For 5-Bromo-7-methyl-1H-indole, these methods are used to determine its optimal molecular geometry, vibrational frequencies, and electronic structure. researchgate.net DFT calculations model the electronic effects of the bromine and methyl substituents on the indole ring system. The electron-withdrawing nature of the bromine atom at the C-5 position and the electron-donating methyl group at the C-7 position create a unique electronic distribution that influences the molecule's properties.

Studies on similar substituted indoles often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy for predicting geometric parameters and vibrational spectra. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra, providing a theoretical basis for experimental UV-Vis studies. acs.org

Table 1: Typical Parameters for DFT Calculations on Indole Derivatives

| Parameter | Common Selections | Purpose |

| Functional | B3LYP, BLYP, M06-2X | Approximates the exchange-correlation energy in the electronic system. |

| Basis Set | 6-31G(d), 6-311++G(d,p), TZV2P | Defines the set of atomic orbitals used to build molecular orbitals. |

| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization, Frequency, TD-DFT | To find the lowest energy structure, confirm it's a minimum, and predict spectra. |

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com For this compound, docking simulations are crucial for identifying potential biological targets and estimating binding affinity. This in silico method helps screen the compound against libraries of proteins, such as kinases, to identify potential interactions that could lead to therapeutic effects.

For instance, derivatives of 5-bromoindole have been docked into the colchicine-binding site of tubulin and the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) to evaluate their anticancer potential. mdpi.comresearchgate.net These studies typically show that the indole scaffold engages in various interactions, including hydrogen bonding (via the indole N-H), pi-alkyl, and pi-pi stacking with amino acid residues in the target's active site. mdpi.com The bromine and methyl groups of this compound would contribute to the specificity of these interactions through hydrophobic and halogen-bond contributions.

Table 2: Potential Protein Targets for Indole-Based Compounds Identified via Docking

| Protein Target | Therapeutic Area | Role of Indole Scaffold |

| Tubulin | Anticancer | Binds to the colchicine site, inhibiting polymerization. mdpi.com |

| EGFR Tyrosine Kinase | Anticancer | Acts as an ATP-competitive inhibitor. researchgate.net |

| Inosine Monophosphate (IMP) Deaminase | Antiviral, Anticancer | Inhibits enzyme activity crucial for nucleotide synthesis. biosynth.com |

| Kinases (various) | Anticancer | Serves as a scaffold for kinase inhibitors. |

Molecular Dynamics Simulations for Conformational Analysis and Biological Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex over time. MD simulations model the atomic movements of the system, allowing for the analysis of conformational changes in both the ligand and the target protein upon binding. evitachem.com